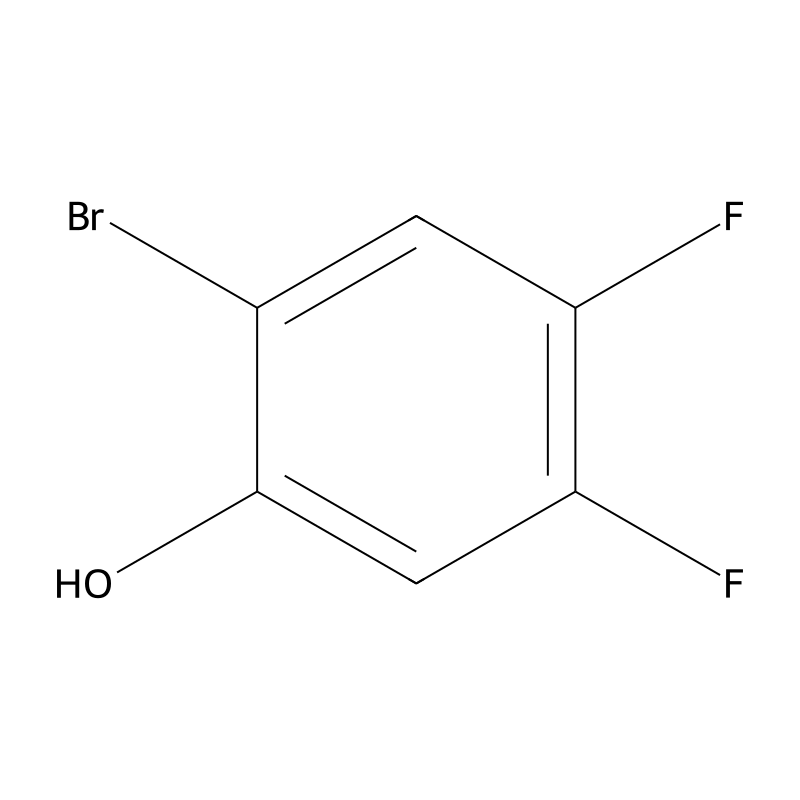

2-Bromo-4,5-difluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

This compound can be used as a building block in the synthesis of various organic compounds. It can undergo reactions such as palladium-catalyzed cyclotrimerization to yield hexafluoro- and trimethoxytriphenylene derivatives .

Biochemical Research

As mentioned by Santa Cruz Biotechnology, it can be used in proteomics research .

2-Bromo-4,5-difluorophenol has the molecular formula C₆H₃BrF₂O and a molecular weight of 208.99 g/mol. It is characterized by the presence of bromine and fluorine substituents on the phenolic ring, which contribute to its unique chemical properties. The compound is typically available in a solid form and has a density of approximately 1.829 g/cm³ .

There is no current information available on the specific mechanism of action of 2-bromo-4,5-difluorophenol in biological systems or its interaction with other compounds.

- Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.

- The compound might be irritating to the skin and eyes.

- Due to the presence of bromine, it is recommended to handle the compound with care as it might be susceptible to decomposition and potentially release toxic fumes.

- Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles under appropriate conditions.

- Electrophilic aromatic substitution: The fluorine atoms can influence the reactivity of the aromatic ring, affecting the positions where further substitutions may occur.

- Reactions with bases: The hydroxyl group can engage in acid-base reactions, making it useful in organic synthesis.

Research indicates that 2-Bromo-4,5-difluorophenol exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and may possess other pharmacological properties due to its structural features. The presence of halogen atoms often enhances the bioactivity of phenolic compounds by improving their interaction with biological targets.

There are several methods for synthesizing 2-Bromo-4,5-difluorophenol:

- Bromination of 2,4,5-trifluorophenol: This method typically involves treating 2,4,5-trifluorophenol with bromine in a suitable solvent like chloroform at controlled temperatures to yield 2-bromo-4,5-difluorophenol .

- Direct fluorination: In some cases, fluorinated precursors can be subjected to bromination reactions to introduce the bromine atom into the aromatic system.

These methods highlight the compound's versatility in synthetic organic chemistry.

2-Bromo-4,5-difluorophenol is utilized in various applications:

- Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material science: The compound is used in developing liquid crystals and other advanced materials due to its unique electronic properties .

- Pharmaceutical research: Its potential biological activities make it a candidate for further exploration in drug development.

Studies involving 2-Bromo-4,5-difluorophenol often focus on its interactions with biological macromolecules. These include:

- Binding studies: Understanding how this compound interacts with proteins or enzymes can provide insights into its mechanism of action.

- Toxicological assessments: Evaluating its safety profile and potential effects on human health or environmental impact is crucial for its application in various fields.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-Bromo-4,5-difluorophenol. Here are some notable examples:

Uniqueness of 2-Bromo-4,5-difluorophenol

The unique combination of two fluorine atoms and one bromine atom on the phenolic ring distinguishes 2-Bromo-4,5-difluorophenol from other similar compounds. This specific arrangement affects its reactivity and biological activity, making it a subject of interest in both synthetic and medicinal chemistry.

Molecular Architecture

The molecular structure of 2-bromo-4,5-difluorophenol consists of a phenol ring substituted with bromine at the 2-position and fluorine atoms at the 4- and 5-positions. The SMILES notation C1=C(C(=CC(=C1F)F)Br)O and InChIKey FCYZOOHWUOEAOX-UHFFFAOYSA-N provide precise descriptors of its atomic connectivity. Nuclear magnetic resonance (NMR) spectroscopy confirms the arrangement, with $$ ^1\text{H} $$-NMR peaks corresponding to aromatic protons and hydroxyl groups. Infrared (IR) spectra further validate functional groups, showing characteristic O–H stretching at ~3200 cm$$ ^{-1} $$ and C–Br vibrations near 600 cm$$ ^{-1} $$.

Crystallographic and Spectroscopic Data

X-ray diffraction studies, though limited in available literature, suggest a planar aromatic system with bond angles and lengths consistent with halogen-substituted phenols. The refractive index ($$ n^{20}_D $$) of 1.531–1.534 and density of 1.829–1.84 g/mL at 25°C reflect its polarizable electron cloud and intermolecular interactions.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant